1-[3-(1-naphthyloxy)propyl]azepane oxalate
Overview
Description
1-[3-(1-naphthyloxy)propyl]azepane oxalate is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.18892296 g/mol and the complexity rating of the compound is 357. The solubility of this chemical has been described as 32.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Enantiomers : A study described the synthesis of enantiomers of 1-deoxynojirimycin and 1-deoxyaltronojirimycin, involving the oxidation of enantiomerically pure compounds related to 1-[3-(1-naphthyloxy)propyl]azepane oxalate (Bagal et al., 2010).
Development of Derivatives : Research on 3-Alkyl-1-benzoxepin-5-one derivatives and 2-alkyl-1,4-naphtoquinones from 2-acylaryl propargyl ethers highlighted the synthesis of naphthyl derivatives, indicating the versatility of compounds like this compound in creating various chemical structures (Jackson‐Mülly et al., 1976).
Protecting Group in Glycosylation : The (1-naphthyl)propargyl group, closely related to this compound, was introduced as a sterically unobtrusive alcohol protecting group, useful in stereoselective glycosylation (Crich & Wu, 2006).
Catalysis in Alkylation Reaction : A study demonstrated the use of 1-(1-naphthyloxy)-2,3-epoxypropane, a compound structurally similar to this compound, in the synthesis of beta-blockers, showcasing its role in pharmaceutical synthesis (Jovanovic et al., 2006).
Ruthenium-Catalyzed Cyclization : Research involving the treatment of related compounds with ruthenium catalysts highlighted the potential for chemoselective cyclization, a key process in organic synthesis (Lin, Maddirala & Liu, 2005).
Enantioselective Synthesis : A study on the enantioselective synthesis of N-BOC-1-naphthylglycine, using a pathway involving epoxy alcohol, shows the importance of similar naphthyl compounds in producing enantiomerically pure substances (Medina et al., 1997).
Polyurethane Synthesis : The synthesis of thermoplastic polyurethanes using compounds such as 2,6-naphthalenedicarboxylic acid illustrates the application of naphthyl-based compounds in creating polymers with specific properties (Lee et al., 2012).
Electrochromic Polymer Development : Research on the synthesis of an electrochromic polymer based on 3,4-propylenedioxyselenophene with naphthalenylmethyl appendages showcases the use of naphthyl compounds in developing materials with specific optical properties (Karabay, Pekel & Cihaner, 2015).
Properties
IUPAC Name |
1-(3-naphthalen-1-yloxypropyl)azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C2H2O4/c1-2-6-14-20(13-5-1)15-8-16-21-19-12-7-10-17-9-3-4-11-18(17)19;3-1(4)2(5)6/h3-4,7,9-12H,1-2,5-6,8,13-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZERGILESCSXLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196477 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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